Dehydroaripiprazole hydrochloride

Description

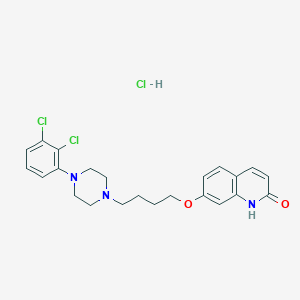

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHINIXYQSLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648054 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008531-60-9 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydroaripiprazole Hydrochloride: A Core Chemical and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and pharmacological properties of dehydroaripiprazole (B194390) hydrochloride, the primary active metabolite of the atypical antipsychotic aripiprazole (B633). This document is intended to serve as a comprehensive resource, consolidating essential data on its physicochemical characteristics, mechanism of action, and relevant experimental methodologies.

Chemical Properties

Dehydroaripiprazole hydrochloride is a quinolinone derivative and the major active metabolite of aripiprazole.[1] It is formed in humans primarily through dehydrogenation of the parent drug by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

| Molecular Formula | C₂₃H₂₆Cl₃N₃O₂ | [2] |

| Molecular Weight | 482.8 g/mol | [2] |

| CAS Number | 1008531-60-9 | [2][4] |

| Melting Point | 116-120°C | [4] |

| pKa | Data not readily available in the searched literature. |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and in vitro experimental design.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 25 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |

| Acetonitrile (B52724) | Very slightly soluble (with heating) | [4] |

| Methanol | Slightly soluble | [4] |

| Ethanol | 2 mg/mL (for the free base) | [5] |

| Water | Insoluble (for the free base) | [5] |

Pharmacological Properties

Dehydroaripiprazole shares a similar pharmacological profile with its parent compound, aripiprazole, exhibiting a unique mechanism of action that contributes to its antipsychotic effects.[6]

Mechanism of Action

Dehydroaripiprazole acts as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors and as an antagonist at serotonin 5-HT₂ₐ receptors.[6] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in key brain circuits, which is thought to underlie its efficacy in treating schizophrenia and other psychiatric disorders.

Receptor Binding Affinity

The binding affinities (Ki) of dehydroaripiprazole for key neurotransmitter receptors are presented below. Lower Ki values indicate higher binding affinity.

| Receptor | Binding Affinity (Ki) |

| Dopamine D₂ | Partial Agonist |

| Dopamine D₃ | Partial Agonist |

| Serotonin 5-HT₁ₐ | 4.2 nM |

| Serotonin 5-HT₂ₐ | Antagonist |

| Serotonin 5-HT₂₈ | Affinity present |

Signaling Pathways

The interaction of dehydroaripiprazole with its primary targets, the dopamine D₂ and serotonin 5-HT₁ₐ receptors, initiates intracellular signaling cascades that ultimately modulate neuronal activity.

Dopamine D₂ Receptor Signaling

As a partial agonist, dehydroaripiprazole modulates the activity of the dopamine D₂ receptor. In a hyperdopaminergic state, it acts as an antagonist, while in a hypodopaminergic state, it exhibits agonistic properties. The binding of dehydroaripiprazole to the D₂ receptor, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.

Serotonin 5-HT₁ₐ Receptor Signaling

Dehydroaripiprazole's partial agonism at the serotonin 5-HT₁ₐ receptor, another Gαi-coupled receptor, also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is implicated in the anxiolytic and antidepressant effects of the drug.

Experimental Protocols

Synthesis of Aripiprazole (General Overview)

The synthesis of aripiprazole typically involves a convergent approach, culminating in the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[7]

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

-

Reactants: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane.[7]

-

Base: Anhydrous potassium carbonate.[7]

-

Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF).[7]

-

Procedure: The reactants are heated in the presence of the base and solvent. The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). Upon completion, the product is isolated and purified.

Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine

This intermediate can be synthesized via several routes, a common one being the reaction of 1-bromo-2,3-dichlorobenzene (B155788) with piperazine.

Step 3: Coupling Reaction to form Aripiprazole

-

Reactants: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.

-

Base: A suitable inorganic or organic base (e.g., sodium carbonate or triethylamine).

-

Solvent: An appropriate polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure: The two intermediates are reacted in the presence of a base and solvent, typically with heating. After the reaction is complete, the crude aripiprazole is isolated and purified by recrystallization or chromatography.

The following workflow diagram illustrates the general synthetic strategy for aripiprazole.

Note: The synthesis of dehydroaripiprazole would require an additional dehydrogenation step from aripiprazole, and subsequent conversion to the hydrochloride salt. Detailed experimental conditions for these steps are not widely published.

Conclusion

This technical guide provides a consolidated resource on the core chemical and pharmacological properties of this compound. The presented data, including physicochemical properties, solubility, mechanism of action, and signaling pathways, are intended to support researchers and drug development professionals in their work with this important active metabolite. While a comprehensive set of experimental protocols is not fully available in the public domain, the provided information on general synthetic strategies and key pharmacological actions offers a solid foundation for further investigation. Future research should aim to fill the existing gaps in the publicly available data, particularly concerning the pKa value and detailed synthetic and analytical protocols.

References

- 1. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydro Aripiprazole (hydrochloride) | CAS 1008531-60-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DEHYDROARIPIPRAZOLE, HYDROCHLORIDE CAS#: 1008531-60-9 [m.chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Dehydroaripiprazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of dehydroaripiprazole (B194390) hydrochloride (OPC-14857), the primary active metabolite of the atypical antipsychotic, aripiprazole (B633). The information herein is intended to support research and development activities by consolidating key data on its molecular characteristics, solubility, and thermal properties, alongside relevant experimental methodologies.

Core Physical and Chemical Properties

Dehydroaripiprazole hydrochloride is a crystalline solid.[1][2] It is formed in vivo from aripiprazole through metabolism by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[1][3] As an active metabolite, its pharmacological profile is crucial to understanding the overall therapeutic effect of its parent compound.

The quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | [4] |

| Synonyms | OPC-14857, DM-14857 | [3] |

| CAS Number | 1008531-60-9 | [1][2][4][5][6] |

| Molecular Formula | C₂₃H₂₅Cl₂N₃O₂ · HCl | [1][2][5][6] |

| Molecular Weight | 482.83 g/mol | [5][6] |

| Appearance | Crystalline Solid | [1][2] |

| Purity | ≥98% | [2] |

| Melting Point | 116-120°C | [7] |

| pKa (Predicted) | 11.22 ± 0.70 (for free base) | [8] |

| UV λmax | 214, 258, 326, 341 nm | [1] |

| Solubility | ||

| DMSO | 11 - 20 mg/mL | [1][3][9] |

| DMF | 25 mg/mL | [1][10] |

| Ethanol (B145695) | 2 mg/mL | [3] |

| Water | Insoluble | [3] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |

| Acetonitrile | Very Slightly Soluble (Heated) | [7] |

| Methanol | Slightly Soluble | [7] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of physicochemical data. The following sections outline standard protocols for determining the key properties listed above.

This protocol describes a general method for determining the solubility of this compound in various organic solvents.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, DMF) in a sealed vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully extract an aliquot of the supernatant, avoiding any solid particles. Filtration through a 0.22 µm syringe filter is required to remove fine particulates.

-

Quantification: Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of a calibrated analytical instrument. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry method.

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

DSC is a thermoanalytical technique used to determine the melting point and characterize the thermal properties of a solid material.[11]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Analysis: Heat the sample under a dry nitrogen gas atmosphere with a flow rate of 20-50 mL/min.[11] Apply a constant heating rate, typically 10°C/min, over a temperature range that encompasses the expected melting point (e.g., from 30°C to 200°C).[11]

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which corresponds to the solid-to-liquid phase transition.

This protocol is used to determine the wavelengths of maximum absorbance (λmax).

-

Solution Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent, such as ethanol or methanol.

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference blank to zero the instrument.

-

Spectral Scan: Scan the sample solution across a wide wavelength range (e.g., 200-400 nm) to generate an absorbance spectrum.

-

Peak Identification: Identify the wavelengths at which the absorbance is at a maximum. These values are the λmax for the compound under the specific solvent conditions.

Visualization of Core Mechanism

Dehydroaripiprazole's therapeutic effects are linked to its interaction with specific neuronal receptors. It inhibits glutamate (B1630785) release from prefrontocortical nerve terminals by activating dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.[3] This activation leads to a reduction in nerve terminal excitability and the activity of voltage-dependent calcium channels (VDCCs) through a PKA-mediated signaling cascade, ultimately decreasing glutamate release.[3]

Caption: Signaling pathway of Dehydroaripiprazole in inhibiting glutamate release.

The workflow for characterizing the physical properties of a new batch of this compound typically follows a logical progression from basic identification to more complex structural and thermal analysis.

References

- 1. Dehydro Aripiprazole (hydrochloride) | CAS 1008531-60-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Dehydro Aripiprazole Hydrochloride | C23H26Cl3N3O2 | CID 24948424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dehydro Aripiprazole Hydrochloride | LGC Standards [lgcstandards.com]

- 6. Dehydro Aripiprazole Hydrochloride | LGC Standards [lgcstandards.com]

- 7. DEHYDROARIPIPRAZOLE, HYDROCHLORIDE CAS#: 1008531-60-9 [m.chemicalbook.com]

- 8. DEHYDRO ARIPIPRAZOLE | 129722-25-4 [amp.chemicalbook.com]

- 9. Dehydroaripiprazole | 5-HT Receptor | TargetMol [targetmol.com]

- 10. Dehydro Aripiprazole (hydrochloride) | TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

Dehydroaripiprazole Hydrochloride: A Comprehensive Technical Guide

Dehydroaripiprazole (B194390) hydrochloride is the primary active metabolite of the atypical antipsychotic aripiprazole (B633).[1][2][3][4] It is a significant contributor to the therapeutic effects of the parent drug due to its similar pharmacological profile and longer half-life.[4] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for dehydroaripiprazole hydrochloride, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Dehydroaripiprazole is a quinolinone derivative. The hydrochloride salt enhances its solubility and stability for formulation purposes.

IUPAC Name: 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride[5][6]

CAS Number: 1008531-60-9[1][2][5]

Molecular Formula: C₂₃H₂₅Cl₂N₃O₂ · HCl[1][2]

2D Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 482.8 g/mol | [1][2][5] |

| Appearance | Crystalline solid | [1] |

| Purity | >98% | [1] |

| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1][2] |

| λmax | 214, 258, 326, 341 nm | [1][2] |

| SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | [5] |

| InChIKey | CUQHINIXYQSLAI-UHFFFAOYSA-N | [1][2][5] |

Synthesis and Metabolism

Dehydroaripiprazole is primarily formed in vivo through the metabolism of aripiprazole. This biotransformation is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][7] Due to this metabolic pathway, co-administration of drugs that inhibit or induce these enzymes can affect the plasma concentrations of both aripiprazole and dehydroaripiprazole.[7] While it is a metabolite, dehydroaripiprazole can also be chemically synthesized for research purposes, often involving the condensation of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)piperazine, a common strategy for aripiprazole and its analogs.[8]

Caption: Metabolic pathway of aripiprazole to dehydroaripiprazole.

Mechanism of Action

Dehydroaripiprazole shares a similar pharmacological profile with aripiprazole, acting as a "dopamine system stabilizer".[3][4] Its mechanism of action is characterized by:

-

Partial Agonism at Dopamine (B1211576) D₂ and D₃ Receptors: In environments with excessive dopamine, it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in low dopamine states, it exhibits agonist activity, stimulating the receptors. This partial agonism is key to its therapeutic effects and favorable side-effect profile.[3][9]

-

Partial Agonism at Serotonin 5-HT₁ₐ Receptors: This activity is thought to contribute to its anxiolytic and antidepressant effects.[9][10]

-

Antagonism at Serotonin 5-HT₂ₐ Receptors: This action is a common feature of atypical antipsychotics and is associated with a lower risk of extrapyramidal symptoms.[3]

-

Affinity for other receptors: It also shows affinity for 5-HT₂₋ and 5-HT₇ receptors.[11]

Caption: Receptor binding profile of dehydroaripiprazole.

Pharmacokinetics and Quantitative Data

Dehydroaripiprazole has a notably long elimination half-life of approximately 94 hours, which contributes to the sustained therapeutic effect of aripiprazole treatment.[4][7]

| Parameter | Value | Reference |

| Elimination Half-Life | ~94 hours | [4][7] |

| Metabolizing Enzymes | CYP3A4, CYP2D6 | [1][7][12] |

| Receptor Binding Affinity (Ki) | 5-HT₁ₐ receptor: 4.2 nM | [10] |

| Inhibitory Concentration (IC₅₀) | BCRP-mediated uptake: 0.52 µM | [9] |

| Inhibitory Concentration (IC₅₀) | Human MDR1: 1.3 µM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro and in vivo characterization of dehydroaripiprazole.

Vehicle Preparation for Preclinical Studies

Due to its poor water solubility, appropriate vehicle selection is critical for in vivo administration.

Protocol for Intraperitoneal (IP) and Subcutaneous (SC) Injection: [3]

-

Vehicle Composition: Sterile saline (0.9% NaCl) containing up to 5% (v/v) DMSO and 5% (v/v) Tween 80.

-

Preparation:

-

Weigh the required amount of this compound.

-

First, dissolve the compound in DMSO.

-

Add Tween 80 and mix thoroughly.

-

Gradually add the sterile saline while continuously vortexing or stirring to create a homogenous suspension or solution.

-

The final solution should be clear. If precipitation occurs, slight warming or sonication may be applied.

-

Filter the final preparation through a 0.22 µm sterile filter before administration.

-

[³⁵S]GTPγS Binding Assay for D₂ Receptor Agonism

This assay is a functional measure of G-protein activation following receptor agonism and is a key method for characterizing the partial agonist activity of dehydroaripiprazole at D₂ receptors.

Materials: [4]

-

Cell membranes from a cell line expressing human D₂ receptors (e.g., CHO cells).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (B83284) (GDP).

-

This compound and a reference full D₂ agonist (e.g., quinpirole).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Protocol Workflow:

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Procedure: [4]

-

Prepare serial dilutions of dehydroaripiprazole and the reference full agonist in the assay buffer.

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

GDP to a final concentration of 10 µM.

-

The test compound (dehydroaripiprazole) or reference agonist at various concentrations.

-

Cell membranes (typically 5-10 µg of protein per well).

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data are typically expressed as a percentage of the stimulation observed with a saturating concentration of the full agonist.

This comprehensive guide provides essential technical information on this compound, serving as a valuable resource for researchers in pharmacology and drug development. The detailed data and protocols facilitate further investigation into the therapeutic potential and neurobiological effects of this important active metabolite.

References

- 1. Dehydro Aripiprazole (hydrochloride) | CAS 1008531-60-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dehydro Aripiprazole Hydrochloride | C23H26Cl3N3O2 | CID 24948424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dehydro Aripiprazole Hydrochloride | LGC Standards [lgcstandards.com]

- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2008001188A2 - An improved process for the preparation of substantially pure aripiprazole - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dehydro Aripiprazole (hydrochloride) | TargetMol [targetmol.com]

- 11. Aripiprazole - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

Dehydroaripiprazole Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroaripiprazole hydrochloride, known as brexpiprazole (B1667787) (Rexulti®), is an atypical antipsychotic agent that represents a significant advancement in the treatment of several psychiatric disorders. Developed as a successor to aripiprazole (B633), it possesses a unique pharmacological profile as a serotonin-dopamine activity modulator (SDAM). This technical guide provides an in-depth overview of the discovery, development, mechanism of action, pharmacokinetics, and clinical evaluation of brexpiprazole. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Discovery and Development

Brexpiprazole was discovered by Otsuka Pharmaceutical and co-developed with Lundbeck as a successor to aripiprazole. The primary goal of its development was to improve upon the efficacy and tolerability profile of aripiprazole.[1][2] The drug discovery process focused on modulating the serotonin-dopamine system to achieve a more favorable balance of activity, aiming to reduce side effects such as akathisia, restlessness, and insomnia that can be associated with aripiprazole.[3][4]

Development Timeline:

-

July 2015: The U.S. Food and Drug Administration (FDA) approved brexpiprazole for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][5]

-

2017: Health Canada approved brexpiprazole for schizophrenia and as an adjunctive treatment for MDD.[6]

-

2018: The European Medicines Agency (EMA) granted marketing authorization for the treatment of schizophrenia in Europe.[6][7]

-

May 2023: The FDA expanded the indication for brexpiprazole to include the treatment of agitation associated with dementia due to Alzheimer's disease, making it the first drug approved for this specific indication.[1]

Mechanism of Action

Brexpiprazole is classified as a serotonin-dopamine activity modulator (SDAM).[3] Its therapeutic effects are believed to be mediated through a combination of partial agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors, and antagonist activity at serotonin 5-HT2A receptors.[8][9]

Key pharmacological activities include:

-

Partial Agonist at 5-HT1A and D2/D3 Receptors: This allows brexpiprazole to act as a functional antagonist in a hyperdopaminergic environment (reducing positive symptoms of schizophrenia) and as a functional agonist in a hypodopaminergic state (potentially improving negative and cognitive symptoms).[3][10] Compared to aripiprazole, brexpiprazole has lower intrinsic activity at the D2 receptor, which may contribute to a lower risk of akathisia and restlessness.[1][4]

-

Potent Antagonist at 5-HT2A Receptors: This action is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms.[8] It may also play a role in improving sleep by enhancing slow-wave sleep.[3]

-

Antagonist at Noradrenergic α1B/2C Receptors: This activity may contribute to its effects on mood and cognition.[3][4]

Signaling Pathway

The complex interaction of brexpiprazole with various receptors modulates downstream signaling cascades. The following diagram illustrates the primary signaling pathways influenced by brexpiprazole.

Caption: Brexpiprazole's modulation of presynaptic and postsynaptic receptors.

Quantitative Data

Table 1: Receptor Binding Affinity (Ki, nM) of Brexpiprazole

| Receptor | Ki (nM) | Functional Activity | Reference(s) |

| Serotonin Receptors | |||

| 5-HT1A | 0.12 | Partial Agonist | [5][7][11] |

| 5-HT2A | 0.47 | Antagonist | [5][7][11] |

| 5-HT2B | 1.9 | Antagonist | [5][7][11] |

| 5-HT7 | 3.7 | Antagonist | [5][7][11] |

| Dopamine Receptors | |||

| D2 | 0.30 | Partial Agonist | [5][7][11] |

| D3 | 1.1 | Partial Agonist | [5][7][11] |

| Adrenergic Receptors | |||

| α1A | 3.8 | Antagonist | [7][11] |

| α1B | 0.17 | Antagonist | [5][7] |

| α1D | 2.6 | Antagonist | [5][7] |

| α2C | 0.59 | Antagonist | [5][7] |

| Histamine Receptors | |||

| H1 | 19 | Antagonist | [3] |

| Muscarinic Receptors | |||

| M1 | >1000 (Low Affinity) | Antagonist | [12] |

Note: The smaller the Ki value, the higher the binding affinity.

Table 2: Pharmacokinetic Properties of Brexpiprazole

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 95% | [3][10] |

| Time to Peak Plasma Concentration (Tmax) | 4 hours | [3][5] |

| Terminal Half-life (T1/2) | 91 hours | [3][5] |

| Protein Binding | >99% | [5][10] |

| Metabolism | Primarily by CYP3A4 and CYP2D6 | [3][13] |

| Primary Metabolite | DM-3411 (not therapeutically active) | [3][10] |

| Elimination | ~25% in urine, ~46% in feces | [5] |

Experimental Protocols

Receptor Binding Assays (In Vitro)

Objective: To determine the binding affinity (Ki) of brexpiprazole for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, 5-HT1A, 5-HT2A) are prepared from cultured cell lines (e.g., CHO, HEK293).

-

Radioligand Binding: A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of brexpiprazole.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of brexpiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial for Agitation in Alzheimer's Dementia

Objective: To evaluate the efficacy and safety of brexpiprazole for the treatment of agitation in patients with Alzheimer's dementia.

Methodology (based on Phase 3 trials): [14][15]

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-arm study.

-

Patient Population: Patients with a diagnosis of probable Alzheimer's dementia exhibiting agitation.

-

Randomization: Patients are randomly assigned to receive a fixed dose of brexpiprazole (e.g., 2 mg/day or 3 mg/day) or a placebo.

-

Primary Efficacy Endpoint: The change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at week 12. The CMAI is a 29-item scale that assesses the frequency of agitated behaviors.[16]

-

Key Secondary Efficacy Endpoint: The change from baseline in the Clinical Global Impression-Severity (CGI-S) score as it relates to agitation at week 12.

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory parameters throughout the study.

-

Statistical Analysis: The primary efficacy analysis is performed using a mixed model for repeated measures (MMRM) on the change from baseline in the CMAI total score.

Caption: A simplified workflow of a clinical trial for brexpiprazole.

Synthesis

The chemical synthesis of brexpiprazole, 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, typically involves a multi-step process.[17][18] A common synthetic route involves the reaction of 7-(4-chlorobutoxy)-1H-quinolin-2-one with 1-(1-benzothiophen-4-yl)piperazine.[18] The synthesis of these key intermediates is a critical aspect of the overall manufacturing process.

Caption: Key intermediates in the synthesis of brexpiprazole.

Conclusion

This compound (brexpiprazole) is a second-generation atypical antipsychotic with a distinct serotonin-dopamine activity modulator profile. Its rational design has led to a compound with a broad therapeutic window, demonstrating efficacy in schizophrenia, as an adjunct in major depressive disorder, and in the treatment of agitation in Alzheimer's dementia. The comprehensive data on its pharmacology, pharmacokinetics, and clinical utility presented in this guide underscore its importance in the current landscape of neuropsychiatric therapeutics. Further research will continue to elucidate its full therapeutic potential and long-term benefits.

References

- 1. Brexpiprazole - Wikipedia [en.wikipedia.org]

- 2. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the approval history and clinical development pathway of Rexulti? [synapse.patsnap.com]

- 7. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Brexpiprazole for the Treatment of Schizophrenia and Major Depressive Disorder: A Comprehensive Review of Pharmacological Considerations in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]

- 14. Otsuka Pharmaceutical And Lundbeck Present Positive Data From Multiple Phase 3 Studies Showing Brexpiprazole Significantly Improved Symptoms Of Agitation In Patients With Alzheimer’s Dementia At The 2022 Clinical Trials For Alzheimer’s Disease Congress [lundbeck.com]

- 15. Brexpiprazole for the Treatment of Agitation in Alzheimer Dementia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Dehydroaripiprazole Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) hydrochloride, also known as OPC-14857, is the principal active metabolite of the atypical antipsychotic aripiprazole (B633).[1][2] Formed primarily in the liver through dehydrogenation of aripiprazole by cytochrome P450 enzymes CYP3A4 and CYP2D6, dehydroaripiprazole is a key contributor to the overall therapeutic efficacy of its parent drug.[2][3] At steady state, it constitutes approximately 40% of the aripiprazole exposure in plasma.[4][5] This guide provides a comprehensive technical overview of the mechanism of action of dehydroaripiprazole, focusing on its receptor pharmacology, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Dopamine-Serotonin System Stabilizer

The therapeutic effects of dehydroaripiprazole are attributed to its unique pharmacological profile, characterized by a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[6] This profile allows it to act as a modulator, stabilizing the dopamine and serotonin systems. In conditions of excessive dopaminergic activity, its partial agonism at D2 receptors leads to a net antagonistic effect, while in a state of low dopaminergic tone, it exhibits a net agonistic effect.

Quantitative Pharmacology

The interaction of dehydroaripiprazole with various neurotransmitter receptors has been quantified through in vitro studies. The following tables summarize its binding affinities (Ki), functional potencies (EC50/IC50), and intrinsic activities at key receptors.

Table 1: Receptor Binding Affinities (Ki) of Dehydroaripiprazole

| Receptor | Ki (nM) |

| Dopamine D2 | ~0.34 - 4.2 |

| Dopamine D3 | - |

| Serotonin 5-HT1A | ~4.4 |

| Serotonin 5-HT2A | ~8.7 |

| Serotonin 5-HT2B | - |

| Adrenergic α1A | - |

| Adrenergic α2A | - |

| Histamine H1 | - |

| Muscarinic M1 | - |

| Data compiled from available scientific literature.[1][7] A lower Ki value indicates a higher binding affinity. |

Table 2: Functional Activity of Dehydroaripiprazole at Key CNS Receptors

| Receptor | Functional Activity | EC50/IC50 (nM) | Intrinsic Activity (Emax) |

| Dopamine D2 | Partial Agonist | - | - |

| Dopamine D3 | Partial Agonist | - | - |

| Serotonin 5-HT1A | Partial Agonist | - | - |

| Serotonin 5-HT2A | Antagonist | - | - |

| Precise EC50/IC50 and intrinsic activity values for dehydroaripiprazole are not consistently reported across publicly available literature.[1] |

Signaling Pathways

Dehydroaripiprazole modulates several downstream signaling pathways upon receptor binding. Its activity at G-protein coupled receptors (GPCRs) influences intracellular second messenger systems, leading to its overall pharmacological effect.

Dopamine D2 Receptor Signaling

As a partial agonist at the D2 receptor, which is a Gi/o-coupled receptor, dehydroaripiprazole modulates the adenylyl cyclase-cAMP-PKA pathway. In a hyperdopaminergic state, it acts as a functional antagonist, attenuating the dopamine-induced decrease in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent protein kinase A (PKA) activity. Conversely, in a hypodopaminergic state, it can stimulate this pathway, albeit to a lesser extent than the endogenous agonist dopamine.[8]

Furthermore, D2 receptor activation can also influence the Akt-GSK3β signaling pathway, which is implicated in the pathophysiology of schizophrenia.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]

- 5. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats | PLOS One [journals.plos.org]

- 9. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroaripiprazole Hydrochloride: A Technical Overview of its Dopamine D2 Receptor Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) hydrochloride (OPC-14857) is the primary active metabolite of the atypical antipsychotic aripiprazole.[1][2] It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine (B1211576) D2 and D3 receptors.[1][3] This activity is crucial to its mechanism of action, contributing to the overall therapeutic effects observed with aripiprazole. This technical guide provides an in-depth analysis of the dopamine D2 receptor partial agonist activity of dehydroaripiprazole hydrochloride, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Dehydroaripiprazole's partial agonism at the D2 receptor allows it to act as a "dopamine system stabilizer." In states of excessive dopaminergic activity, it acts as a functional antagonist, while in states of low dopaminergic activity, it exhibits functional agonist properties.[1] This modulation is believed to underlie its efficacy in treating a range of psychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional activities of dehydroaripiprazole in comparison to its parent compound, aripiprazole, and other relevant antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM) of Dehydroaripiprazole and Comparators

| Receptor | Dehydroaripiprazole (Ki, nM) | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) |

| Dopamine D2 | Similar to Aripiprazole[4] | 0.34[4] | 0.30[4] | 0.49-0.71[4] |

| Dopamine D3 | - | 0.8[4] | 1.1[4] | 0.085-0.3[4] |

| Serotonin 5-HT1A | 4.2[3] | 1.7[4] | 0.12[4] | 1.4-2.6[4] |

| Serotonin 5-HT2A | - | 3.4[4] | 0.47[4] | 18.8[4] |

Note: A lower Ki value indicates a higher binding affinity. Data for a broader range of receptors for dehydroaripiprazole are not as widely published as for other compounds.

Table 2: Functional Activity of Dehydroaripiprazole at Dopamine D2 Receptors

| Assay | Parameter | Dehydroaripiprazole | Aripiprazole | Reference |

| cAMP Accumulation (D2L Receptor) | Intrinsic Activity (vs. Dopamine) | Similar to Aripiprazole | Low | [5][6][7] |

| β-arrestin 2 Recruitment | Intrinsic Activity | Antagonist | Partial Agonist/Antagonist | [8][9] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines the general methodology for determining the binding affinity of dehydroaripiprazole for the dopamine D2 receptor.

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2 receptor.[4][10] The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The resulting pellet is resuspended in an appropriate assay buffer.[10][11]

-

Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone), and varying concentrations of unlabeled dehydroaripiprazole.[4][10]

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[10][11]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[4][10]

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.[4][10]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4][10]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of dehydroaripiprazole that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

cAMP Functional Assay for Partial Agonist Activity

This protocol describes the methodology to assess the functional activity of dehydroaripiprazole at the Gi-coupled dopamine D2 receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Cell Culture: CHO cells stably expressing the human dopamine D2L or D2S receptor are cultured in appropriate media and seeded into 96- or 384-well plates.[5][7][10]

-

Compound Treatment: The cells are pre-incubated with varying concentrations of dehydroaripiprazole.[10]

-

Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to induce cAMP production.[5][7][10] This allows for the measurement of the inhibitory effect of the Gi-coupled D2 receptor activation.

-

Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels by the test compound.[10]

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).[11][12]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of dehydroaripiprazole. The EC50 (potency) and Emax (maximal effect) values are determined. The intrinsic activity is calculated as the Emax of dehydroaripiprazole relative to the Emax of a full agonist like dopamine.[11] To determine antagonist effects, the ability of dehydroaripiprazole to reverse the inhibition of forskolin-stimulated cAMP accumulation by dopamine is measured.[5][7]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling

Dehydroaripiprazole's partial agonist activity at the dopamine D2 receptor modulates two primary signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Aripiprazole - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Dehydroaripiprazole Hydrochloride and its Interaction with Serotonin Receptors: A Technical Guide

Abstract

Dehydroaripiprazole (B194390), also known as OPC-14857, is the primary active metabolite of the atypical antipsychotic aripiprazole (B633).[1] Like its parent compound, dehydroaripiprazole's pharmacological profile is characterized by a complex interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Its efficacy and side-effect profile are believed to stem from its unique "dopamine-serotonin system stabilizer" activity.[2][3] This document provides an in-depth technical overview of the binding affinity and functional activity of dehydroaripiprazole and its parent compound, aripiprazole, at key serotonin (B10506) (5-HT) receptors. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for assessing receptor interaction, and visualizations of relevant signaling pathways and workflows.

Quantitative Pharmacological Data

The interaction of dehydroaripiprazole and aripiprazole with serotonin receptors has been characterized through various in vitro assays. Dehydroaripiprazole has been shown to possess a binding affinity for the dopamine (B1211576) D2 receptor that is similar to its parent compound, aripiprazole, and it constitutes approximately 40% of the aripiprazole exposure in plasma at steady state.[1] The following tables summarize the binding affinities (Ki) and functional activities (EC50, pEC50, IC50, and Intrinsic Activity) at several key serotonin receptor subtypes.

Table 1: In Vitro Serotonin Receptor Binding Affinities (Ki)

| Compound | Receptor Subtype | Ki (nM) | Species/Source | Reference |

| Aripiprazole | 5-HT1A | 1.65 | Recombinant Human | [4] |

| Aripiprazole | 5-HT1A | 4.2 | Human Parietal Cortex | [5][6] |

| Aripiprazole | 5-HT2A | 3.4 | Recombinant Human | [5] |

| Aripiprazole | 5-HT2A | 8.7 | Not Specified | [4] |

| Aripiprazole | 5-HT2B | 0.36 | Recombinant Human | [7] |

| Aripiprazole | 5-HT2C | 15 | Recombinant Human | [5] |

| Aripiprazole | 5-HT6 | 214 | Recombinant Human | [5] |

| Aripiprazole | 5-HT7 | 39 | Recombinant Human | [5] |

Table 2: In Vitro Serotonin Receptor Functional Activity

| Compound | Receptor | Assay Type | Parameter | Value | Intrinsic Activity (% of 5-HT) | Reference |

| Aripiprazole | 5-HT1A | [35S]GTPγS Binding | EC50 | 45 nM | Not Reported | [6] |

| Aripiprazole | 5-HT1A | [35S]GTPγS Binding | pEC50 | 7.2 | ~68% | [4][5][6] |

| Aripiprazole | 5-HT2A | Ca2+ Mobilization | IC50 | 11 nM | Antagonist | [5] |

| Aripiprazole | 5-HT2C | Not Specified | Not Specified | Not Specified | Weak Partial Agonist | [8] |

| Aripiprazole | 5-HT7 | cAMP Accumulation | Not Specified | Not Specified | Low (Partial Agonist)/Antagonist | [9] |

Signaling Pathways and Metabolism

The functional activity of a drug is dictated by the intracellular signaling cascades initiated upon receptor binding. Aripiprazole is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to form dehydroaripiprazole.[1][2] Both compounds then interact with serotonin receptors which are G-protein coupled receptors (GPCRs) that modulate distinct second messenger systems.

Figure 1: Metabolism of Aripiprazole and Core Serotonin Signaling Pathways.

-

5-HT1A Receptors: These receptors are coupled to inhibitory G-proteins (Gi/o).[10] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Aripiprazole acts as a potent partial agonist at these receptors.[3]

-

5-HT2A Receptors: These receptors are coupled to Gq/11 proteins.[10] Activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[10] Aripiprazole functions as an antagonist at 5-HT2A receptors.[5]

-

5-HT7 Receptors: These receptors are coupled to stimulatory G-proteins (Gs).[11] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Aripiprazole has demonstrated partial agonist or antagonist activity at this receptor.[9]

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following sections provide detailed methodologies for two of the most common experimental approaches.

Radioligand Competition Binding Assay

Radioligand binding assays are a fundamental tool for determining the affinity (Ki) of a test compound for a specific receptor.[12] The protocol involves measuring the ability of an unlabeled compound (dehydroaripiprazole) to compete with a fixed concentration of a radioactively labeled ligand for binding to the receptor.[12]

Figure 2: Workflow for a Radioligand Competition Binding Assay.

Methodology:

-

Membrane Preparation: Tissues (e.g., rat hippocampus, human cortex) or cultured cells expressing the serotonin receptor of interest are homogenized in an ice-cold lysis buffer.[6][13] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a suitable assay buffer.[13] Protein concentration is determined using a standard method like the BCA assay.[13]

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound (dehydroaripiprazole).[6]

-

Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.[6][13] The filters are then quickly washed with ice-cold buffer to remove unbound radioligand.[6]

-

Quantification: Scintillation fluid is added to the filters, and the amount of radioactivity is measured using a scintillation counter.[13]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13] The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional cAMP Assay

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a GPCR.[14] For Gi- and Gs-coupled receptors, like 5-HT1A and 5-HT7 respectively, measuring the modulation of intracellular cAMP is a common method to assess functional activity.[15][16]

Figure 3: General Workflow for a Cell-Based cAMP Functional Assay.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human serotonin receptor of interest are cultured and seeded into 96- or 384-well plates.[17]

-

Compound Incubation:

-

For Gs-coupled receptors (e.g., 5-HT7): Cells are incubated with varying concentrations of the test compound to measure agonist activity (cAMP production).[14]

-

For Gi-coupled receptors (e.g., 5-HT1A): Cells are co-incubated with an adenylyl cyclase activator like forskolin and varying concentrations of the test compound. Agonist activity is measured as an inhibition of forskolin-stimulated cAMP production.[15][17]

-

-

Cell Lysis and Detection: After incubation, cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified using a detection kit, often based on a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[17]

-

Data Analysis: The signal is read on a compatible plate reader. A dose-response curve is generated by plotting the signal against the log concentration of the test compound. Non-linear regression is used to calculate the EC50 (for agonists) or IC50 (for antagonists). Intrinsic activity is determined by comparing the maximal response of the test compound to that of a full agonist (like 5-HT).[17]

Conclusion

Dehydroaripiprazole, the active metabolite of aripiprazole, exhibits a complex and high-affinity binding profile at multiple serotonin receptors. Its activity is characterized by partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, with additional interactions at 5-HT2C and 5-HT7 receptors.[3][5][8] This unique "dopamine-serotonin system stabilizer" profile is central to its therapeutic mechanism. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers engaged in the study of this compound and the broader field of serotonergic pharmacology. Understanding these detailed interactions is critical for the development of novel therapeutics with improved efficacy and tolerability for treating complex neuropsychiatric disorders.

References

- 1. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cAMP-Glo™ Assay [worldwide.promega.com]

- 17. resources.revvity.com [resources.revvity.com]

Dehydroaripiprazole Hydrochloride Metabolism by CYP3A4 and CYP2D6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Role of CYP3A4 and CYP2D6 in Dehydroaripiprazole (B194390) Metabolism

Dehydroaripiprazole is formed from aripiprazole (B633) primarily through a dehydrogenation reaction catalyzed by both CYP2D6 and CYP3A4.[1][3] The resulting dehydroaripiprazole is pharmacologically active, with a receptor binding profile similar to the parent compound.[1] Subsequently, dehydroaripiprazole is further metabolized to inactive forms, with evidence suggesting a significant role for CYP3A4 in its elimination.[4]

The genetic polymorphism of both CYP2D6 and CYP3A4 enzymes leads to considerable interindividual variability in the plasma concentrations of both aripiprazole and dehydroaripiprazole.[2][5] This variability can have significant clinical implications, affecting both the efficacy and the safety profile of aripiprazole treatment.

Impact of CYP2D6 and CYP3A4 Genetic Polymorphisms

The influence of CYP2D6 and CYP3A4 genetic variants on the pharmacokinetics of aripiprazole and dehydroaripiprazole has been the subject of numerous studies. The key findings are summarized in the table below.

| CYP Genotype/Phenotype | Effect on Aripiprazole Levels | Effect on Dehydroaripiprazole Levels | Clinical Implications | Reference(s) |

| CYP2D6 Poor Metabolizers (PM) | Increased | Decreased formation, but overall exposure can be affected by reduced clearance of aripiprazole. | Increased risk of adverse effects. Dose reduction is recommended. | [2][5] |

| CYP2D6 Intermediate Metabolizers (IM) | Increased | Variable | Potential need for dose adjustment. | [5] |

| CYP2D6 Ultrarapid Metabolizers (UM) | Decreased | Increased formation | Potential for reduced efficacy at standard doses. | [6] |

| CYP3A4 Poor Metabolizers (PM) (in combination with CYP2D6 PM) | Significantly Increased | Increased | Increased risk of toxicity. Significant dose reduction required. | [4] |

| Concomitant use of CYP2D6 Inhibitors | Increased | No significant effect on the concentration-to-dose ratio. | Increased risk of aripiprazole-related side effects. Dose adjustment may be necessary. | [7] |

| Concomitant use of CYP3A4 Inducers | Decreased | Decreased | Reduced therapeutic efficacy. Dose increase may be required. | [7] |

Quantitative Data on Dehydroaripiprazole Metabolism

As of the latest literature review, specific in vitro enzyme kinetic parameters (Km, Vmax, and intrinsic clearance) for the metabolism of dehydroaripiprazole by CYP3A4 and CYP2D6 have not been published. A technical guide on the in vitro characterization of dehydroaripiprazole explicitly states that data for its metabolic stability, including in vitro half-life and intrinsic clearance in human liver microsomes (HLM), are not available.[1]

However, physiologically based pharmacokinetic (PBPK) models have been developed to simulate the pharmacokinetics of aripiprazole and dehydroaripiprazole.[2][8] These models implicitly include parameters for the clearance of dehydroaripiprazole, which would have been estimated or fitted based on clinical data. While the specific values for Km and Vmax are not detailed in the referenced publications, these PBPK models represent a valuable source of estimated kinetic parameters.

Experimental Protocols for In Vitro Metabolism Studies

To determine the enzyme kinetic parameters for dehydroaripiprazole metabolism, a series of in vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes are required. The following sections detail the standard protocols for these key experiments.

Reaction Phenotyping of Dehydroaripiprazole Metabolism

Reaction phenotyping studies are conducted to identify the specific CYP isoforms responsible for the metabolism of a drug candidate.

Objective: To determine the relative contribution of CYP3A4 and CYP2D6 to the metabolism of dehydroaripiprazole.

Methodology:

-

Incubation with Recombinant Human CYP Enzymes:

-

Test System: Individual recombinant human CYP isoforms (CYP3A4, CYP2D6, and a panel of other major CYPs as controls).

-

Incubation Mixture: Recombinant CYP enzymes, dehydroaripiprazole (at a fixed concentration), and an NADPH-regenerating system in a suitable buffer.

-

Procedure: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a predetermined time. The reaction is then terminated, and the depletion of dehydroaripiprazole or the formation of metabolites is quantified by LC-MS/MS.

-

Data Analysis: The rate of metabolism by each CYP isoform is calculated to identify the primary metabolizing enzymes.

-

-

Chemical Inhibition Studies in Human Liver Microsomes:

-

Test System: Pooled human liver microsomes (HLMs).

-

Incubation Mixture: HLMs, dehydroaripiprazole, an NADPH-regenerating system, and a specific chemical inhibitor for each CYP isoform (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6).

-

Procedure: Dehydroaripiprazole is incubated with HLMs in the presence and absence of each inhibitor. The rate of dehydroaripiprazole depletion is measured by LC-MS/MS.

-

Data Analysis: The percentage of inhibition of dehydroaripiprazole metabolism by each specific inhibitor is calculated to determine the contribution of the corresponding CYP isoform.

-

Caption: Workflow for reaction phenotyping of dehydroaripiprazole.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

Once the primary metabolizing enzymes are identified, the kinetics of the reaction are characterized by determining the Michaelis-Menten constants (Km and Vmax).

Objective: To determine the Km and Vmax for the metabolism of dehydroaripiprazole by CYP3A4 and CYP2D6.

Methodology:

-

Test System: Recombinant human CYP3A4 and CYP2D6, or HLMs (for which the contribution of each enzyme has been established).

-

Incubation Mixture: The test system, a range of dehydroaripiprazole concentrations (typically spanning from below to well above the expected Km), and an NADPH-regenerating system.

-

Procedure:

-

A series of incubations are performed with varying concentrations of dehydroaripiprazole.

-

The reactions are initiated with the addition of the NADPH-regenerating system and incubated for a time period within the linear range of metabolite formation.

-

Reactions are terminated, and the rate of metabolite formation is quantified by LC-MS/MS.

-

-

Data Analysis:

-

The reaction velocities (rate of metabolite formation) are plotted against the dehydroaripiprazole concentrations.

-

The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

-

The intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.

-

Caption: Workflow for determining enzyme kinetic parameters.

Analytical Methodology: LC-MS/MS

The quantification of dehydroaripiprazole and its metabolites in in vitro and in vivo samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

General Protocol:

-

Sample Preparation: Protein precipitation is a common method for extracting dehydroaripiprazole from plasma or microsomal incubation samples. This is typically achieved by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for dehydroaripiprazole and its internal standard are monitored.

Dehydroaripiprazole Metabolic Pathways

The primary metabolic pathways for aripiprazole leading to the formation of dehydroaripiprazole and its subsequent metabolism are illustrated below.

Caption: Metabolic pathway of aripiprazole to dehydroaripiprazole.

Conclusion

The metabolism of dehydroaripiprazole is a critical factor in the overall pharmacology of aripiprazole. While the formation of dehydroaripiprazole from its parent compound by CYP3A4 and CYP2D6 is well-established, the specific enzyme kinetics of its subsequent metabolism are yet to be fully characterized in publicly available literature. The significant impact of CYP2D6 and CYP3A4 genetic polymorphisms on dehydroaripiprazole plasma concentrations underscores the importance of further research in this area. The experimental protocols detailed in this guide provide a framework for researchers to determine the key kinetic parameters (Km, Vmax, and intrinsic clearance) for dehydroaripiprazole metabolism. Such data will be invaluable for refining PBPK models, improving predictions of drug-drug interactions, and ultimately contributing to the personalization of aripiprazole therapy. For drug development professionals, a thorough understanding of dehydroaripiprazole's metabolic profile is essential for a comprehensive assessment of its safety and efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of CYP2D6 and CYP3A4 polymorphisms on aripiprazole and dehydroaripiprazole concentrations in patients undergoing long-acting treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Association between aripiprazole pharmacokinetics and CYP2D6 phenotypes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of comedication on serum concentrations of aripiprazole and dehydroaripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroaripiprazole Hydrochloride: A Comprehensive Pharmacokinetic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) hydrochloride, the primary active metabolite of the atypical antipsychotic aripiprazole (B633), plays a pivotal role in the overall therapeutic efficacy and safety of its parent drug. This technical guide provides a comprehensive overview of the pharmacokinetics of dehydroaripiprazole in humans, addressing the core requirements of drug development professionals and researchers. This document synthesizes available data on its absorption, distribution, metabolism, and excretion, presents quantitative data in a structured format, details experimental methodologies, and visualizes key pathways and processes.

Dehydroaripiprazole, also known as OPC-14857, is formed via the dehydrogenation of aripiprazole and exhibits a pharmacological profile similar to the parent compound, including partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1] Notably, it contributes significantly to the total active moiety in the plasma, underscoring the importance of understanding its pharmacokinetic characteristics to optimize aripiprazole therapy.[2]

Pharmacokinetic Profile

The pharmacokinetic properties of dehydroaripiprazole are intrinsically linked to those of aripiprazole. Following oral administration of aripiprazole, dehydroaripiprazole is formed in the liver and circulates in the bloodstream, contributing to the overall pharmacological effect.

Absorption and Distribution

The formation of dehydroaripiprazole is dependent on the absorption and metabolism of the parent drug, aripiprazole. Aripiprazole is well-absorbed after oral administration, with peak plasma concentrations (Tmax) typically occurring within 3 to 5 hours. The Tmax of dehydroaripiprazole is consequently delayed, appearing later than that of aripiprazole. Both aripiprazole and dehydroaripiprazole are extensively distributed throughout the body and are highly bound to serum proteins, primarily albumin (>99%).

Metabolism and Elimination

The formation of dehydroaripiprazole from aripiprazole is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] Dehydroaripiprazole itself is further metabolized, although specific pathways for its elimination are less well-characterized than its formation. The mean elimination half-life of dehydroaripiprazole is approximately 94 hours, which is longer than that of aripiprazole (around 75 hours). This long half-life contributes to its accumulation in plasma, reaching steady-state concentrations within about 14 days of continuous aripiprazole dosing.[4]

The genetic polymorphism of CYP2D6 significantly influences the pharmacokinetics of both aripiprazole and dehydroaripiprazole. Individuals who are CYP2D6 poor metabolizers (PMs) exhibit higher exposure to aripiprazole and altered levels of dehydroaripiprazole compared to extensive metabolizers (EMs).[5][6] Specifically, CYP2D6 PMs have been shown to have a 1.7-fold higher exposure to the active moiety (aripiprazole + dehydroaripiprazole) with both long-acting injectable and oral formulations.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dehydroaripiprazole hydrochloride in humans, compiled from various studies. These tables are intended to provide a comparative overview of the available data.

Table 1: Key Pharmacokinetic Parameters of Dehydroaripiprazole in Humans

| Parameter | Value | Reference |

| Mean Elimination Half-life (t½) | ~94 hours | |

| Protein Binding | >99% (primarily to albumin) | |

| Contribution to Active Moiety at Steady State | ~40% of aripiprazole exposure | [2] |

Table 2: Influence of CYP2D6 Phenotype on Dehydroaripiprazole Plasma Concentrations

| CYP2D6 Phenotype | Relative Dehydroaripiprazole Concentration Compared to Normal Metabolizers (NMs) | Reference |

| Poor Metabolizers (PMs) | No significant difference in some studies. However, PMs for both CYP2D6 and CYP3A4 show higher concentrations. | [5] |

| Intermediate Metabolizers (IMs) | Generally similar to or slightly lower than NMs. | [7] |

| Ultrarapid Metabolizers (UMs) | Lower concentrations. | [1] |

Note: The precise quantitative impact of CYP2D6 phenotype on dehydroaripiprazole Cmax, Tmax, and AUC can vary between studies and is influenced by the specific CYP2D6 alleles and co-medications.

Table 3: Plasma Concentrations of Dehydroaripiprazole in a Clinical Study with Schizophrenia Patients

| Patient Group | Mean Dehydroaripiprazole Plasma Concentration (ng/mL) ± SD | Aripiprazole Daily Dose (mg) ± SD | Reference |

| Responders (n=28) | 101.6 ± 58.0 | 15.0 ± 5.9 | [8] |

| Non-responders (n=17) | 66.0 ± 48.4 | 12.9 ± 6.9 | [8] |

Experimental Protocols

A comprehensive understanding of the pharmacokinetic data requires insight into the methodologies used to generate it. Below are detailed descriptions of typical experimental protocols for the investigation of dehydroaripiprazole pharmacokinetics in humans.

Clinical Pharmacokinetic Study Design

A typical clinical study to evaluate the pharmacokinetics of dehydroaripiprazole following oral administration of aripiprazole would involve the following steps:

-

Subject Recruitment: Healthy volunteers or patients with a specific diagnosis (e.g., schizophrenia) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize confounding factors. Key considerations include age, sex, body mass index (BMI), and CYP2D6 genotype.[7]

-

Informed Consent: All participants provide written informed consent after being fully informed about the study procedures, potential risks, and benefits. The study protocol is approved by an Institutional Review Board (IRB) or ethics committee.[7]

-

Dosing Regimen: Aripiprazole is administered orally at a specified dose and frequency. For single-dose studies, a single oral dose is given. For multiple-dose studies, the drug is administered for a period sufficient to reach steady-state concentrations (typically at least 14 days for aripiprazole and dehydroaripiprazole).[9]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule for a single-dose study might include pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours post-dose. For steady-state studies, trough concentrations are often measured just before the next dose.[7]

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -80°C) until analysis.

-

Bioanalytical Method: The concentrations of aripiprazole and dehydroaripiprazole in plasma samples are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental or population pharmacokinetic modeling approaches.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of dehydroaripiprazole in human plasma due to its high sensitivity and selectivity.

-

Sample Preparation: A simple and rapid protein precipitation method is commonly employed. An aliquot of human plasma (e.g., 100 µL) is mixed with a protein precipitating agent, such as acetonitrile (B52724), which also contains a stable isotope-labeled internal standard (e.g., aripiprazole-d8).[10] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase C18 column using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[11]

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for dehydroaripiprazole and the internal standard are monitored for high selectivity.[12]

-

Calibration and Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards prepared in blank plasma. The concentration of dehydroaripiprazole in the study samples is then determined by interpolation from this calibration curve.[10]